4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the thiophene and chlorobenzenesulfonyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine include:
1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl: This compound shares the chlorobenzenesulfonyl group but has an indole ring instead of an oxazole ring.
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide: This compound also contains the chlorobenzenesulfonyl and thiophene groups but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-18(2)15-14(17-13(21-15)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVILATFDGDIPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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